2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine
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Overview
Description
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes a dimethylphenyl group attached to an ethylideneamino moiety, further linked to a guanidine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides efficient access to diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Guanethidine: An antihypertensive agent that acts by inhibiting the release of norepinephrine at nerve endings.
N,N’-Disubstituted Guanidines: These compounds share structural similarities but differ in their substituents and specific applications.
Uniqueness
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphenyl group and ethylideneamino linkage differentiate it from other guanidines, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111159-74-1 |
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Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[1-(2,6-dimethylphenyl)ethylideneamino]guanidine |
InChI |
InChI=1S/C11H16N4/c1-7-5-4-6-8(2)10(7)9(3)14-15-11(12)13/h4-6H,1-3H3,(H4,12,13,15) |
InChI Key |
JHDXPUONBYVWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=NN=C(N)N)C |
Origin of Product |
United States |
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